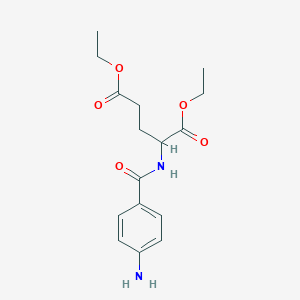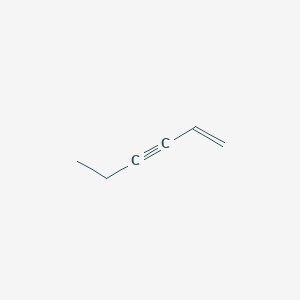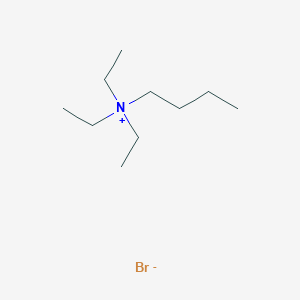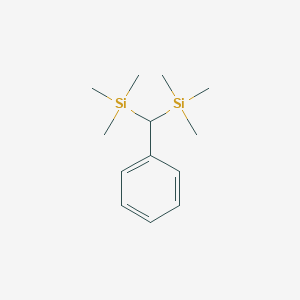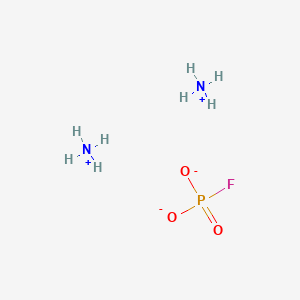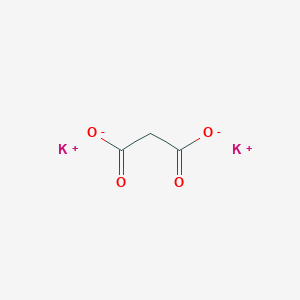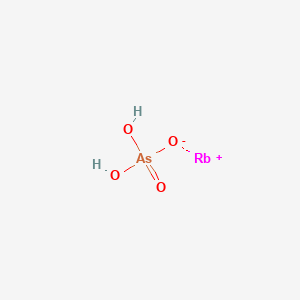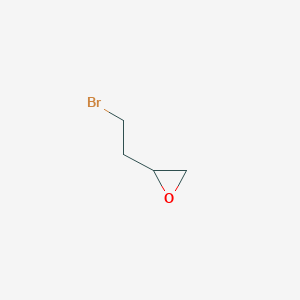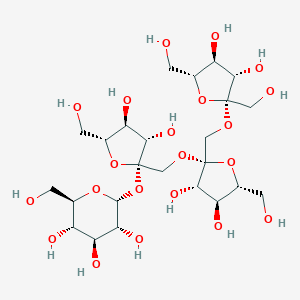
Nystose
描述
Synthesis Analysis
Nystose can be synthesized enzymatically through the action of specific enzymes on sucrose. These enzymes, such as levansucrase from Bacillus subtilis, catalyze the transfructosylation reactions that lead to the production of nystose among other fructooligosaccharides. The synthesis process is influenced by factors such as enzyme source, substrate concentration, and reaction conditions (Bersaneti et al., 2019).
Molecular Structure Analysis
The molecular structure of nystose has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. Nystose adopts a specific conformation due to its fructofuranosyl and glucopyranosyl units. The alpha-D-glucopyranose unit typically has the normal 4C1 chair conformation, while the fructofuranose units exhibit twist conformations. The structure is stabilized by a complex three-dimensional network of hydrogen bonds, involving hydroxyl groups, linkage oxygen atoms, and water molecules (Jeffrey & Huang, 1993).
Chemical Reactions and Properties
Nystose participates in various chemical reactions characteristic of oligosaccharides. It can be hydrolyzed by specific enzymes to release fructose units or undergo further transfructosylation to generate higher oligosaccharides. The reactivity of nystose in these reactions depends on the configuration of its glycosidic bonds and the nature of the catalyzing enzyme. These reactions are essential for understanding nystose's behavior in biological systems and its potential applications as a prebiotic compound (Ziesenitz & Siebert, 1987).
Physical Properties Analysis
Nystose's physical properties, such as solubility in water and thermal stability, are crucial for its application in food and pharmaceutical formulations. Its solubility is influenced by its molecular structure, particularly the number and arrangement of hydroxyl groups, which facilitate hydrogen bonding with water molecules. These properties determine how nystose can be incorporated into different products and its stability under various storage conditions.
Chemical Properties Analysis
The chemical properties of nystose, including its reactivity towards acids, bases, and enzymes, are defined by its saccharide structure. Its ability to resist acid hydrolysis makes it a stable ingredient in acidic food products. Moreover, its enzymatic hydrolysis profile is essential for its prebiotic activity, where it serves as a substrate for beneficial gut microbiota, promoting their growth over pathogenic bacteria (Bersaneti et al., 2019).
科研应用
In Vitro Assessment and Sugar Substitute Potential
- Nystose has been evaluated as a potential sugar substitute in vitro. It's a tetrasaccharide composed of two fructose molecules linked to sucrose. Studies have shown that nystose is not extensively metabolized by beta-fructosidase from yeast or glycosyltransferase from Streptococcus mutans, indicating its potential as a low-cariogenic sweetener (Ziesenitz & Siebert, 1987).
Prebiotic Activities and Food Applications
- Research has demonstrated the prebiotic effects of nystose, particularly in the context of food science. Edible starch films with added nystose showed prebiotic activities, suggesting potential for enhancing the nutritional quality of food products and possibly for use in coating fresh fruits and vegetables (Bersaneti et al., 2019).
Anti-cariogenic Properties
- Nystose has been found to be low-cariogenic, not serving as a substrate for growth, lactic acid production, plaque formation, or cellular aggregation of mutans streptococci. This property is significant in dental health, as it suggests a reduced risk of dental caries with nystose use (Ikeda et al., 1990).
Analytical Chemistry and Quantification Techniques
- Techniques have been developed for the accurate quantification of fructooligosaccharides like nystose from inulin hydrolysate. These methods are crucial for precise measurement in various research and industrial applications (Singh et al., 2021).
Antioxidant Capacity
- Nystose has shown significant in vitro anti-hydroxyl radical activity, an important factor in determining the antioxidant capacity of natural products. This property may be relevant in the context of nutraceuticals and their potential role in heart disease prevention (Pejin et al., 2014).
Microbiome Interaction and Gut Health
- Nystose has been studied for its effects on gut microorganisms and immune responses. It has been observed to stimulate the growth of beneficial bacteria like Bifidobacterium and Lactobacillus strains (Tanno et al., 2019).
Agricultural and Plant Science
- Nystose has been found to enhance cold stress tolerance in plants like rice. It works by modulating various signaling pathways, thereby improving root activity and growth under chilling stress (Zhang et al., 2020).
性质
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDFNEBHEXLZRX-DLQNOBSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927164 | |
| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nystose | |
CAS RN |
13133-07-8 | |
| Record name | Nystose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13133-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nistose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013133078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NYSTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0MS6Z5RBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



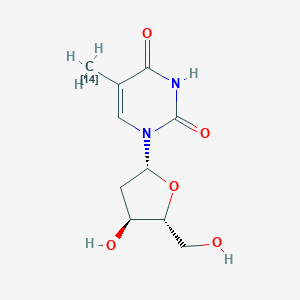
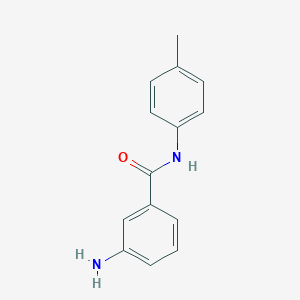


![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)
